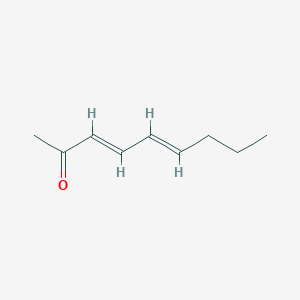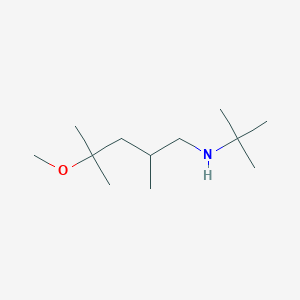![molecular formula C10H19N B13532113 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[221]heptan-2-yl)-N-methylethan-1-amine is a compound characterized by a bicyclic structure, specifically a norbornane framework, with an amine group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Norbornane Framework: The norbornane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as ethylene.
Introduction of the Amine Group: The norbornane derivative is then subjected to a series of reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of base or acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . Specific pathways may include neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative of norbornane with a double bond.
Norbornadiene: Contains two double bonds within the bicyclic framework.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine is unique due to the presence of the amine group attached to the ethyl chain, which imparts distinct chemical reactivity and biological activity compared to other norbornane derivatives .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-methylethanamine |
InChI |
InChI=1S/C10H19N/c1-11-5-4-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3 |
InChI Key |
OHAFZHIECNNQAT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)






![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)




